molecular formula C15H16ClN3O3S3 B4232363 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE

5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE

Cat. No.: B4232363
M. Wt: 418.0 g/mol
InChI Key: QEJAFVSHYHLYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidinecarboxamides. This compound is characterized by its complex structure, which includes a pyrimidine ring, a thienyl group, and various functional groups such as chloro, methylthio, and dioxidotetrahydrothienyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the chloro, methylthio, and thienyl groups through various substitution and addition reactions. Common reagents used in these reactions include chlorinating agents, thiolating agents, and thienyl derivatives. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques such as crystallization, distillation, and chromatography ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxidotetrahydrothienyl group can be reduced to tetrahydrothienyl.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution of the chloro group may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrimidine derivatives.

    Medicine: As a potential therapeutic agent for treating diseases related to its molecular targets.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(methylthio)-4-pyrimidinecarboxamide: Lacks the thienyl groups.

    N-(1,1-dioxidotetrahydro-3-thienyl)-2-(methylthio)-4-pyrimidinecarboxamide: Lacks the chloro group.

    5-chloro-N-(2-thienylmethyl)-4-pyrimidinecarboxamide: Lacks the dioxidotetrahydrothienyl group.

Uniqueness

The uniqueness of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S3/c1-23-15-17-7-12(16)13(18-15)14(20)19(8-11-3-2-5-24-11)10-4-6-25(21,22)9-10/h2-3,5,7,10H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJAFVSHYHLYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 3
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 5
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 6
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)-N-[(THIOPHEN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE

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